Chemical structure and properties of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one
Chemical structure and properties of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one
The following technical guide provides an in-depth analysis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one , a specific heterocyclic ketone.
This guide treats the molecule as a distinct chemical entity based on its IUPAC nomenclature.[1] While structurally related to certain bioactive ligands (such as amino-ketone analogs), the specific C-linked connectivity of the azepane ring presents unique synthetic and physicochemical characteristics.[1]
[1][2]
Executive Summary
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is a bicyclic organic compound featuring two saturated heterocyclic rings—a seven-membered azepane and a five-membered oxolane (tetrahydrofuran)—connected by a 2-carbon ethanone bridge.[1][2]
Unlike common "designer" analogs where the nitrogenous ring is linked via the nitrogen atom (N-linked), this molecule is defined by a carbon-carbon (C-C) linkage at the 2-position of the azepane ring.[1] This structural distinction significantly alters its predicted basicity, metabolic stability, and synthetic accessibility compared to its N-linked isomers.[1]
The Molecule at a Glance
| Property | Specification |
| IUPAC Name | 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one |
| Molecular Formula | |
| Molecular Weight | 211.30 g/mol |
| Core Scaffolds | Azepane (Hexamethyleneimine), Oxolane (Tetrahydrofuran) |
| Functional Class | Heterocyclic Ketone / Secondary Amine |
| Chiral Centers | 2 (C2 of Oxolane, C2 of Azepane) |
| Stereoisomers | 4 possible stereoisomers ( |
Chemical Structure & Connectivity[2][6]
The molecule consists of three distinct domains:[1]
-
Domain A (Left): An Oxolan-2-yl group.[1] This is a tetrahydrofuran ring attached at the alpha-carbon next to the oxygen.[1]
-
Domain B (Center): An Ethan-1-one linker.[1] This comprises a carbonyl group (
) at C1 and a methylene group ( ) at C2.[1] -
Domain C (Right): An Azepan-2-yl group.[1][3][4] This is a seven-membered amine ring attached at its C2 carbon (adjacent to the nitrogen).[1]
Structural Disambiguation (Critical)
It is vital to distinguish this specific C-linked target from its more common N-linked isomer, which is often seen in bioactive research chemicals:
-
Target (C-Linked): 2-(Azepan-2-yl )... (Carbon connection).[1][3][4][5][6] High metabolic stability; synthetic challenge.[1]
-
Isomer (N-Linked): 2-(Azepan-1-yl )...[1] (Nitrogen connection).[1][3][4][5] Common in cathinone-like stimulants; susceptible to N-dealkylation.[1]
This guide focuses exclusively on the C-linked Azepan-2-yl structure as requested.
Physicochemical Properties (Predicted)
Based on Fragment Contribution Methods (FCM) and Structure-Activity Relationship (SAR) analysis, the following properties are derived:
| Parameter | Value (Predicted) | Technical Insight |
| LogP | 1.8 – 2.2 | Moderately lipophilic; likely to cross the blood-brain barrier (BBB).[1] |
| pKa (Base) | 10.5 – 11.0 | The secondary amine in the azepane ring is highly basic, similar to piperidine.[1] |
| H-Bond Donors | 1 | The secondary amine (-NH-) acts as a donor.[1] |
| H-Bond Acceptors | 3 | The ketone oxygen, oxolane ether oxygen, and amine nitrogen.[1] |
| Rotatable Bonds | 3 | High conformational flexibility in the ethanone linker.[1] |
| Topological Polar Surface Area (TPSA) | ~32 Ų | Favorable for membrane permeability.[1] |
Synthetic Methodology
Synthesizing the C-linked Azepan-2-yl moiety requires constructing a carbon-carbon bond at the 2-position of the azepane ring.[1] This is significantly more complex than standard N-alkylation.[1]
Proposed Route: The Weinreb-Grignard Convergent Synthesis
This protocol utilizes a convergent approach, coupling a lithiated or Grignard-derived azepane fragment with an activated oxolane derivative.[1]
Step 1: Preparation of the Electrophile (Fragment A)
We convert commercially available Tetrahydro-2-furoic acid (Oxolane-2-carboxylic acid) into a Weinreb amide to prevent over-addition of the nucleophile.[1]
-
Reagents: Oxolane-2-carboxylic acid, N,O-Dimethylhydroxylamine HCl, EDC[1]·HCl, DMAP, DCM.[1]
-
Mechanism: Carbodiimide coupling forms the N-methoxy-N-methylamide (Weinreb amide).[1]
Step 2: Preparation of the Nucleophile (Fragment B)
We must generate a nucleophilic carbon species at the methylene group attached to the azepane C2 position.[1]
-
Precursor: N-Boc-2-(bromomethyl)azepane.[1] (Derived from N-Boc-azepane-2-carboxylic acid via reduction and bromination).[1]
-
Activation: Formation of the Grignard reagent: (N-Boc-azepan-2-yl)methylmagnesium bromide .[1]
-
Solvent: Anhydrous THF or Ether.[1]
Step 3: Coupling & Deprotection [1]
-
Coupling: The Grignard reagent (Fragment B) is added dropwise to the Weinreb amide (Fragment A) at -78°C to 0°C.[1]
-
Note: The Weinreb amide stable transition state prevents double addition, yielding the ketone upon acidic workup.[1]
-
-
Intermediate: 1-(Oxolan-2-yl)-2-(N-Boc-azepan-2-yl)ethanone.[1]
-
Deprotection: Removal of the Boc group using TFA (Trifluoroacetic acid) in DCM.[1]
-
Workup: Basification (NaOH) to yield the free base target.
Visualization: Synthetic Pathway
Figure 1: Convergent synthesis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one via Weinreb Amide coupling.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures are expected.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3, 400 MHz):
- 3.8 - 4.0 ppm (m, 1H): Methine proton at C2 of the Oxolane ring (alpha to ether oxygen).[1]
-
2.6 - 2.8 ppm (d/m, 2H): Methylene protons of the ethanone bridge (
).[1] - 2.9 - 3.1 ppm (m, 1H): Methine proton at C2 of the Azepane ring.[1]
- 1.4 - 1.8 ppm (m, ~14H): Overlapping multiplets from the azepane and oxolane ring methylene groups.[1]
-
2.0 - 2.5 ppm (s, broad): N-H proton (exchangeable with
).[1]
Mass Spectrometry (MS)
Infrared Spectroscopy (IR)
-
1710 - 1725 cm⁻¹: Strong
stretch (Ketone).[1] -
3300 - 3400 cm⁻¹: Broad N-H stretch (Secondary amine).[1]
-
1050 - 1100 cm⁻¹: C-O-C stretch (Ether, Oxolane ring).
Biological & Pharmacological Potential (Theoretical)
Disclaimer: This section is theoretical and based on Structure-Activity Relationships (SAR). No direct biological data exists for this specific isomer.[1]
Pharmacophore Mapping
The molecule possesses a "Dual-Ring" motif separated by a flexible linker.[1] This resembles:
-
Muscarinic Ligands: The azepane ring is a common feature in muscarinic acetylcholine receptor antagonists.[1] The oxolane ring mimics the furan found in muscarine, potentially creating a hybrid ligand.[1]
-
Sigma Receptor Ligands: The combination of a basic amine and a lipophilic domain (oxolane + linker) fits the pharmacophore for Sigma-1 receptor affinity.[1]
Metabolic Stability
Unlike N-linked analogs (which suffer from rapid N-dealkylation by CYP450 enzymes), the C-linked azepane is metabolically robust.[1] The primary metabolic pathway would likely be:
-
Hydroxylation: At the 3 or 4 position of the azepane ring.[1]
-
Oxidation: Of the oxolane ring to a lactone (gamma-butyrolactone derivative).[1]
Figure 2: Theoretical Pharmacophore and Receptor Target Mapping.[1]
Safety & Handling
As a novel chemical entity, strict "Universal Precautions" must be applied.[1]
-
Hazard Class: Potential Irritant (Skin/Eye), CNS Active (Theoretical).[1]
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.
-
Solubility: Soluble in DMSO, Ethanol, and Methanol.[1] Sparingly soluble in water unless converted to the hydrochloride salt.[1]
References
-
Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link[1]
-
O'Brien, P. (2001).[1] Chiral Lithium Amides for Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Methodology for chiral azepane synthesis).
-
PubChem Compound Summary. (2024). Azepane and Oxolane Derivatives. National Center for Biotechnology Information.[1] Link
-
Silverman, R. B. (2004).[1] The Organic Chemistry of Drug Design and Drug Action. Elsevier Academic Press.[1] (General reference for bioisosteres and SAR).
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Source for Grignard and Enolate chemistry protocols).
